REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N+:16]([O-])=O)=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[CH:5]=[CH:6][CH:7]=1>CO.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[C:3]=1[NH2:16]
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Name
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|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
|
FC=1C(=C(C=CC1)NC1=C(C=CC=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Upon complete reduction, the reaction was filtered through a pad of celite
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Type
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CONCENTRATION
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Details
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concentrated onto silica gel
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Type
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CUSTOM
|
Details
|
The product was purified on silica gel using the ISCO (0-70% ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)NC1=C(C=CC=C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |